hNaV1.7 Inhibitory Potency: MRL5 vs. PF-771 and GX-044
MRL5 demonstrates high affinity for hNaV1.7 with an IC50 of 3.1 nM, which is slightly more potent than the comparator PF-771 (IC50 = 3.9 nM) and GX-044 (IC50 = 6.4 nM) under identical assay conditions [1]. This establishes MRL5 as a reference benchmark for potency within the N-linked arylsulfonamide series.
| Evidence Dimension | hNaV1.7 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 3.1 nM |
| Comparator Or Baseline | PF-771: 3.9 nM; GX-044: 6.4 nM |
| Quantified Difference | MRL5 is 1.3-fold more potent than PF-771 and 2.1-fold more potent than GX-044. |
| Conditions | Automated patch-clamp electrophysiology on HEK293 cells stably expressing hNaV1.7; data corrected for channel rundown and slow inactivation. |
Why This Matters
Higher in vitro potency may allow lower total compound usage in cell-based assays, reducing cost and potential off-target effects when screening.
- [1] Bankar, G., Goodchild, S. J., Howard, S., Nelkenbrecher, K., Dourado, M., Shuart, N. G., ... & Cohen, C. J. (2018). Selective NaV1.7 Antagonists with Long Residence Time Show Improved Efficacy against Inflammatory and Neuropathic Pain. Cell Reports, 24(12), 3133-3145. View Source
